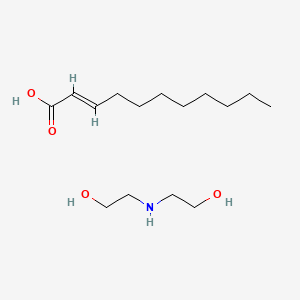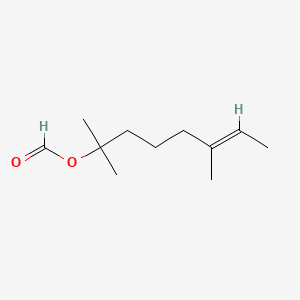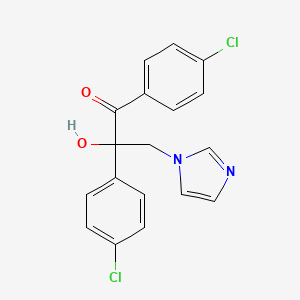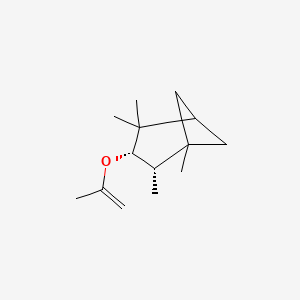![molecular formula C12H18O2 B12665453 [1-(1-Ethoxyethoxy)ethyl]benzene CAS No. 66222-21-7](/img/structure/B12665453.png)
[1-(1-Ethoxyethoxy)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(1-Ethoxyethoxy)ethyl]benzene: is an organic compound with the molecular formula C12H18O2 It is characterized by the presence of an ethoxyethoxy group attached to an ethylbenzene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Ethoxyethoxy)ethyl]benzene typically involves the reaction of ethylbenzene with ethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(1-Ethoxyethoxy)ethyl]benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of ethylbenzene derivatives. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethoxyethoxy group can be replaced by other functional groups. Common reagents for these reactions include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethylbenzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: [1-(1-Ethoxyethoxy)ethyl]benzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound can be used as a model compound to study the interactions of ethoxyethoxy groups with biological molecules. This can provide insights into the behavior of similar compounds in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features can be exploited to develop compounds with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of [1-(1-Ethoxyethoxy)ethyl]benzene involves its interaction with molecular targets through its ethoxyethoxy group. This group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in chemical and biological systems. The pathways involved may include the activation or inhibition of specific enzymes or receptors, depending on the context of its use.
Comparación Con Compuestos Similares
Ethylbenzene: A simpler compound with a similar core structure but lacking the ethoxyethoxy group.
1-(2-Methoxyethoxy)ethylbenzene: A compound with a methoxyethoxy group instead of an ethoxyethoxy group.
1-(1-Ethoxyethoxy)ethylbenzene derivatives: Compounds with additional functional groups attached to the ethoxyethoxy group.
Uniqueness: [1-(1-Ethoxyethoxy)ethyl]benzene is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its simpler analogs.
Propiedades
Número CAS |
66222-21-7 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
1-(1-ethoxyethoxy)ethylbenzene |
InChI |
InChI=1S/C12H18O2/c1-4-13-11(3)14-10(2)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3 |
Clave InChI |
VFIWVXFOXFCGOO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)OC(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



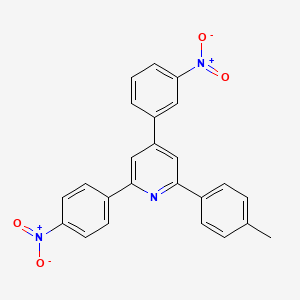
![(1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B12665385.png)
![2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid](/img/structure/B12665386.png)
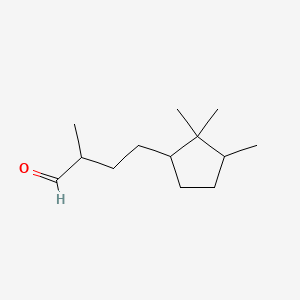
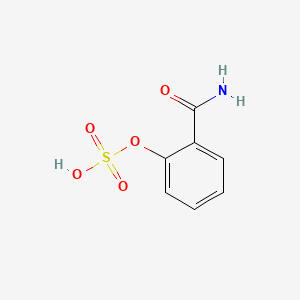

![2,3-Bis[(1-oxooctyl)oxy]propyl palmitate](/img/structure/B12665425.png)
